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molecular formula C9H8ClIO3 B8537658 5-Chloro-3-iodo-2-methoxybenzoic acid methyl ester

5-Chloro-3-iodo-2-methoxybenzoic acid methyl ester

Cat. No. B8537658
M. Wt: 326.51 g/mol
InChI Key: WREIFPOBGIIDEY-UHFFFAOYSA-N
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Patent
US06867200B1

Procedure details

A solution of 5-Chloro-2-hydroxy-3-iodo-benzoic acid 41 in DMF (40 mL) was treated with K2CO3 (5.70 g, 41 mmol) and then stirred for 15 min. The mixture was chilled to 0° C. under nitrogen and iodomethane (2.82 mL, 45 mmol) was added. This heterogeneous mixture was stirred for 18 h at 20° C. Additional K2CO3 (0.57 g, 4.1 mmol) and iodomethane (0.28 mL, 4.5 mmol) were added. After 6 h, the mixture was diluted with ether, washed with saturated NaHCO3, NaCl, and dried (Na2SO4). The solvent was removed under reduced pressure to give 5-Chloro-3-iodo-2-methoxybenzoic acid methyl ester 42 as a light purple crystalline solid (6.21 g, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([I:12])[C:5](O)=[C:6]([CH:10]=1)C(O)=O.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].I[CH3:20].CN([CH:24]=[O:25])C>CCOCC>[CH3:20][O:16][C:13](=[O:14])[C:6]1[CH:10]=[C:2]([Cl:1])[CH:3]=[C:4]([I:12])[C:5]=1[O:25][CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)O)I
Name
Quantity
5.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.82 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.28 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This heterogeneous mixture was stirred for 18 h at 20° C
Duration
18 h
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with saturated NaHCO3, NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Cl)I)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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